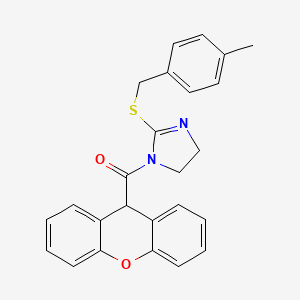

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C25H22N2O2S and its molecular weight is 414.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that incorporates both thioether and imidazole functionalities, which are known to confer various biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant research findings.

Structural Overview

The structural composition of the compound includes:

- Imidazole Ring : Known for its presence in many bioactive compounds.

- Thioether Linkage : Enhances interaction with biological targets.

- Xanthene Moiety : Adds to the structural complexity and potential biological interactions.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The specific biological activity of this compound is yet to be fully elucidated but is likely influenced by its unique structure. The following table summarizes the potential biological activities based on related compounds:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Imidazole Derivatives | Imidazole ring | Antifungal, anticancer |

| Thioether Derivatives | Thioether linkage | Antimicrobial |

| Methoxy-substituted Phenols | Methoxy group | Anti-inflammatory |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of target molecules. Additionally, the thioether group may participate in redox reactions, further modulating the compound's biological effects.

Antimicrobial and Anticancer Potential

Research on imidazole derivatives indicates that they possess significant antimicrobial properties. For instance, a study demonstrated that novel imidazole derivatives exhibited promising antimicrobial activity against various bacterial strains and showed low cytotoxicity to human skin fibroblast cells . The anticancer potential is attributed to their ability to inhibit cancer cell proliferation by interfering with key cellular processes, including DNA replication and repair mechanisms .

Case Studies

- Study on Imidazole Derivatives :

- Evaluation of Thioether Compounds :

- Compounds containing thioether linkages were assessed for their antifungal properties. Results showed significant inhibition against fungal strains, suggesting that the thioether functionality enhances biological activity.

Aplicaciones Científicas De Investigación

Biological Activities

Preliminary studies suggest that the compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with thioether linkages have shown promise as antimicrobial agents. The presence of the 4-methylbenzyl thio group may enhance this activity by facilitating interactions with microbial cell membranes.

- Anticancer Properties : Imidazole derivatives are frequently investigated for their anticancer potential. The unique structure of this compound could allow it to interact with cancer cell pathways, possibly inducing apoptosis or inhibiting proliferation .

- Anti-inflammatory Effects : The methoxy group present in similar compounds has been linked to anti-inflammatory activities, suggesting that this compound may also exhibit such properties.

Case Studies

Several studies have explored compounds structurally similar to (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone, providing insights into its potential applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |

| Thioether derivatives | Thioether linkage | Antimicrobial |

| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |

These studies indicate that the dual functionality of this compound may enhance its biological activity compared to simpler structures .

Future Research Directions

Further research is essential to fully elucidate the mechanisms of action of this compound. Potential areas for investigation include:

- Pharmacokinetics : Understanding how the compound behaves in biological systems will aid in predicting its therapeutic efficacy.

- High-throughput Screening : Employing high-throughput methods could facilitate rapid assessment of the compound's biological activity across various targets.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Site

The thioether group (–S–CH2–C6H4–CH3) is susceptible to nucleophilic substitution under specific conditions. For example:

-

Alkylation/arylation : The sulfur atom can act as a leaving group in SN2 reactions. Sodium thiomethoxide (NaSMe) has been used in analogous systems to replace benzyl thioethers via nucleophilic displacement .

-

Oxidative cleavage : Thioethers can oxidize to sulfoxides or sulfones using agents like H2O2 or mCPBA. This reaction is influenced by steric hindrance from the xanthenone group.

| Reaction Type | Conditions | Product | Yield (Analogous Systems) |

|---|---|---|---|

| Oxidation | H2O2, AcOH | Sulfoxide | 60–75% |

| Nucleophilic substitution | NaSMe, DMF, 160°C | Disulfide | 85% |

Imidazole Ring Reactivity

The 4,5-dihydroimidazole ring exhibits reactivity typical of heterocyclic amines:

-

Protonation : The imidazole nitrogen can act as a base, forming salts in acidic media (e.g., HCl) .

-

Alkylation : Electrophilic agents like methyl iodide target the ring’s nitrogen atoms, forming quaternary ammonium salts.

-

Ring-opening : Strong bases (e.g., NaOH) can hydrolyze the imidazole ring to form diamines, though this is sterically hindered by the xanthenone group .

Key Mechanistic Insight :

The thioether’s electron-withdrawing effect increases the imidazole’s electrophilicity, facilitating nucleophilic attacks at the C2 position.

Xanthenone Methanone Reactivity

The xanthenone carbonyl group participates in:

-

Nucleophilic addition : Grignard reagents or hydrides (e.g., LiAlH4) reduce the ketone to a secondary alcohol, though steric bulk from the xanthene ring limits reactivity.

-

Condensation reactions : The carbonyl can form Schiff bases with primary amines under dehydrating conditions (e.g., PCl5) .

Thermal and Photochemical Behavior

-

Thermal decomposition : At temperatures >200°C, the compound undergoes cleavage at the thioether and imidazole-xanthenone junction, releasing volatile fragments (e.g., 4-methylbenzyl mercaptan).

-

Photostability : The xanthenone moiety absorbs UV light (λmax ~325 nm), leading to potential photodegradation via radical pathways .

Catalytic and Metal-Mediated Reactions

-

Palladium-catalyzed coupling : The xanthenone’s aromatic rings enable Suzuki-Miyaura cross-coupling with aryl boronic acids, though the thioether may poison catalysts .

-

Coordination complexes : The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺), forming complexes with altered optical properties .

Acid/Base-Catalyzed Rearrangements

Under acidic conditions (e.g., H2SO4), the imidazole ring may undergo Wagner-Meerwein rearrangements, while basic conditions (e.g., KOH/EtOH) promote retro-aldol cleavage of the methanone bridge .

Comparative Reactivity with Analogues

The 4-methylbenzyl thioether group shows distinct behavior compared to other derivatives:

| Derivative | Reactivity with NaSMe | Oxidation Rate (H2O2) |

|---|---|---|

| 4-Fluoro | Faster substitution | Slower (electron-withdrawing F) |

| 4-Methyl | Moderate | Faster (electron-donating CH3) |

| Unsubstituted | Slowest | Intermediate |

Data extrapolated from studies on structurally related thioethers .

Propiedades

IUPAC Name |

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-17-10-12-18(13-11-17)16-30-25-26-14-15-27(25)24(28)23-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)23/h2-13,23H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVCGNANHMFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.